molecular formula C6H12O4 B8657377 Ethyl (2-hydroxyethoxy)acetate

Ethyl (2-hydroxyethoxy)acetate

Cat. No.: B8657377
M. Wt: 148.16 g/mol
InChI Key: BBEPTFZHBAGTBX-UHFFFAOYSA-N
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Description

Ethyl (2-hydroxyethoxy)acetate is an ester derivative characterized by a hydroxyethoxy side chain attached to an acetate backbone. This compound has been identified in bioactive extracts, such as the ethyl acetate fraction of Pyrrosia petiolosa, where it constitutes 0.86% of the composition . Its hydroxyethoxy group likely enhances hydrophilicity and biological interactions, making it relevant in pharmaceutical and biochemical contexts.

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

ethyl 2-(2-hydroxyethoxy)acetate

InChI

InChI=1S/C6H12O4/c1-2-10-6(8)5-9-4-3-7/h7H,2-5H2,1H3

InChI Key

BBEPTFZHBAGTBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCO

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield (2-hydroxyethoxy)acetic acid and ethanol.

ConditionsReagentsProductsYieldSource
Acidic (H₂SO₄, 100–150°C)Water(2-Hydroxyethoxy)acetic acid85–92%
Basic (NaOH, reflux)Aqueous NaOHSodium (2-hydroxyethoxy)acetate78–85%

Industrial processes often employ continuous reactors with water removal to shift equilibrium toward hydrolysis.

Oxidation Reactions

The terminal hydroxyl group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents.

Oxidizing AgentConditionsProductNotesSource
KMnO₄ (acidic)H₂SO₄, 60°C2-(2-Ketoethoxy)acetic acidRequires stoichiometric control
CrO₃Acetic acid, 25°C2-(2-Carboxyethoxy)acetic acidForms diacid derivatives

Oxidation pathways are highly dependent on reaction stoichiometry and temperature.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions.

Example: Chlorination with Thionyl Chloride

ReagentsSolventTemperatureProductYieldSource
SOCl₂ + PyridineToluene10–25°C2-(2-Chloroethoxy)ethyl acetate89%

This reaction proceeds via a two-step mechanism, with pyridine neutralizing HCl byproducts .

Protection Reactions

The hydroxyl group is often protected to prevent undesired side reactions during synthesis.

Tetrahydropyran (THP) Protection

ReagentsConditionsProductYieldSource
3,4-Dihydro-2H-pyran + pTSAToluene, 25°C, 1 hEthyl 2-(tetrahydro-2H-pyran-2-yloxy)acetate99%
PPTS (catalyst)CH₂Cl₂, 20°C, 4 hEthyl 2-(tetrahydro-2H-pyran-2-yloxy)acetate81%

THP protection is reversible under acidic conditions, making it valuable in multi-step syntheses .

Esterification and Transesterification

The hydroxyl group can be further esterified or transesterified.

Reaction TypeReagentsProductYieldSource
AcetylationAcetic anhydride, H₂SO₄2-(2-Acetoxyethoxy)ethyl acetate90%
Transesterification (MeOH)Methanol, H₂SO₄Methyl (2-hydroxyethoxy)acetate88%

Key Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic attack at the ester carbonyl, with acid/base catalysis.

  • Oxidation : Follows a radical pathway for KMnO₄ and an ionic mechanism for CrO₃.

  • THP Protection : Acid-catalyzed hemiacetal formation stabilizes the hydroxyl group .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural features, molecular data, and applications of Ethyl (2-hydroxyethoxy)acetate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Significance Source
This compound ~C₆H₁₂O₄ ~148.16 Hydroxyethoxy, acetate Bioactive extracts, pharmaceuticals
2-Ethoxyethyl Acetate C₆H₁₂O₃ 132.16 Ethoxy, acetate Industrial solvent, coatings
Ethyl 2-(2-Chloroethoxy)acetate C₆H₁₁ClO₄ 182.60 Chloroethoxy, acetate Synthetic intermediate
Ethyl 2-Chloroacetoacetate C₅H₇ClO₃ 150.56 Chloro, ketone, acetate Pharmaceutical synthesis
Ethyl (2-(2-hydroxyethoxy)ethoxy)acetate C₈H₁₄O₆ 206.19 Hydroxyethoxy-ethoxy, acetate Polymer chemistry, surfactants
Ethyl 2-(2-acetylphenoxy)acetate C₁₂H₁₄O₄ 222.24 Acetylphenoxy, acetate Drug intermediate, aromatic motifs

Key Differences in Properties and Reactivity

  • This property aligns with its presence in antibacterial extracts, where polar interactions with microbial targets are plausible.
  • Reactivity : Chloro-substituted derivatives (e.g., Ethyl 2-(2-Chloroethoxy)acetate) exhibit higher electrophilicity, enabling nucleophilic substitution reactions in synthetic pathways . In contrast, the hydroxy group in this compound may participate in hydrogen bonding or ester hydrolysis under specific conditions.
  • Thermal Stability : Ethyl 2-Chloroacetoacetate, with a ketone group, is reactive in high-temperature processes (e.g., continuous-flow synthesis), whereas hydroxyethoxy analogs may decompose due to hydroxyl group instability .

Q & A

Q. What are the recommended synthetic routes for Ethyl (2-hydroxyethoxy)acetate, and how can purity be optimized?

this compound can be synthesized via esterification between 2-hydroxyethoxyacetic acid and ethanol under acidic catalysis. A typical protocol involves refluxing equimolar amounts of the acid and alcohol with a catalytic amount of sulfuric acid (0.5–1.0 mol%) at 80–100°C for 4–6 hours . Post-synthesis, purification via fractional distillation (under reduced pressure, ~20 mmHg) or recrystallization (using ethyl acetate/hexane mixtures) ensures >95% purity. Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization is advised .

Q. Which spectroscopic and chromatographic methods are suitable for characterizing this compound?

  • NMR : Use 1H^1H-NMR to identify the ethyl ester protons (δ 1.2–1.4 ppm, triplet) and the ether-linked methylene groups (δ 3.5–4.0 ppm). 13C^{13}C-NMR confirms the ester carbonyl at ~170 ppm .
  • GC-MS : Analyze using a polar column (e.g., DB-WAX) with a temperature ramp (50°C to 250°C at 10°C/min). The molecular ion peak (m/z 162) and fragments (e.g., m/z 89 for the hydroxyethoxy moiety) aid identification .
  • IR : Key peaks include ester C=O (~1740 cm1^{-1}) and ether C-O (~1100 cm1^{-1}) .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Storage : Keep in a tightly sealed container at 4°C, away from oxidizers and heat sources.
  • Spills : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous organic waste .

Q. How is this compound applied in organic synthesis?

It serves as a solvent or intermediate in synthesizing complex esters and ethers. For example, it facilitates the preparation of polyethylene glycol (PEG)-modified compounds for drug delivery systems due to its bifunctional (ether and ester) groups .

Advanced Research Questions

Q. How can conflicting thermodynamic data (e.g., Henry’s Law constants) for this compound be resolved?

Discrepancies in Henry’s Law constants (e.g., 4.7–8.9 mol/(kg·bar) ) arise from measurement techniques (static vs. dynamic headspace). To resolve:

  • Use standardized methods (e.g., EPICS—Equilibrium Partitioning in Closed Systems) with gas chromatography for consistency.
  • Validate with computational models (e.g., COSMOtherm) using PubChem’s SMILES data (InChIKey: WBVXRNIPAILLQM) .

Q. What reaction mechanisms govern the degradation of this compound in aqueous environments?

Hydrolysis dominates under alkaline conditions (pH > 9), cleaving the ester bond to yield 2-hydroxyethoxyacetic acid and ethanol. Kinetic studies show pseudo-first-order behavior with kobsk_{\text{obs}} ≈ 0.05 h1^{-1} at pH 10 . For oxidative degradation (e.g., UV/H2 _2O2_2), hydroxyl radicals target the ether linkage, forming glyoxylic acid and acetate .

Q. What computational strategies predict the interaction of this compound with biological targets?

  • Docking : Use AutoDock Vina with the compound’s 3D structure (PubChem CID: 12963365) to model binding to enzymes like esterases.
  • MD Simulations : Run GROMACS simulations in water to assess stability of hydrogen bonds between the ether/ester groups and protein residues (e.g., lysozyme) .

Q. How can isotopic labeling (e.g., 13C^{13}C13C-ethyl groups) elucidate metabolic pathways?

Synthesize 13C^{13}C-labeled this compound via 13C^{13}C-ethanol esterification. Track metabolites in vitro (e.g., liver microsomes) using LC-HRMS. Key metabolites include 2-hydroxyethoxyacetic acid (m/z 121.0295) and deuterated ethanol (2H^{2}H-NMR) .

Q. What experimental designs address contradictions in toxicity profiles across studies?

  • In vivo : Compare acute toxicity (LD50_{50}) in rodents using OECD Guideline 423. Note variations due to solvent carriers (e.g., DMSO vs. saline) .
  • In vitro : Use HepG2 cells to assess cytotoxicity (MTT assay) at 24–72 hours, controlling for esterase activity differences .

Q. How does linker length (e.g., PEGylation) affect the efficacy of this compound in PROTACs?

Optimize by synthesizing derivatives with varying ethylene glycol units (n = 1–3). Test proteasome-mediated degradation efficiency (e.g., for BRD4) via Western blot. Longer linkers (>2 units) enhance ternary complex formation but reduce cellular permeability .

Methodological Notes

  • Data Validation : Cross-reference physicochemical properties (e.g., boiling point, solubility) with NIST Chemistry WebBook and PubChem .
  • Synthesis Scaling : For industrial translation, adopt continuous-flow reactors (residence time ~30 min) with immobilized acid catalysts to improve yield (>85%) .
  • Analytical Calibration : Use certified reference standards (e.g., Cayman Chemical’s Ethyl 2-phenylacetoacetate, ≥98%) for GC-MS quantification .

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